N1,N11-Diéthylnorspermine

Vue d'ensemble

Description

La diéthylnorspermine est un analogue synthétique de la spermine, une polyamine naturelle. Les polyamines sont des molécules intracellulaires essentielles qui jouent un rôle crucial dans la croissance et la différenciation cellulaires. La diéthylnorspermine a été largement étudiée pour son potentiel en tant qu'agent antinéoplasique en raison de sa capacité à interférer avec le métabolisme des polyamines, qui est souvent régulé à la hausse dans les cellules cancéreuses .

Applications De Recherche Scientifique

Diethylnorspermine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study polyamine metabolism.

Biology: Investigated for its role in modulating polyamine levels in cells.

Medicine: Explored as a potential chemotherapeutic agent due to its ability to deplete polyamine levels in cancer cells. .

Industry: Utilized in the development of polyamine-based materials and coatings.

Mécanisme D'action

Target of Action

N1,N11-Diethylnorspermine (DENSPM) is a potent anticancer agent . The primary target of DENSPM is the enzyme spermidine/spermine N1-acetyltransferase (SSAT) . SSAT plays a crucial role in the catabolism of polyamines, a group of molecules that are essential for cell growth and differentiation .

Mode of Action

DENSPM is a spermine analog that activates polyamine catabolism . It interacts with its target, SSAT, and increases the enzyme’s activity by 200-1000 fold . This interaction leads to the depletion of natural polyamine pools, inhibiting growth, and inducing programmed cell death in cancer cells .

Biochemical Pathways

The activation of SSAT by DENSPM triggers the breakdown of polyamines, leading to the release of cytochrome c from mitochondria . This release results in the activation of caspase 3 , a key enzyme involved in the execution-phase of cell apoptosis . The induction of apoptosis is a significant downstream effect of this pathway .

Pharmacokinetics

When administered intravenously, DENSPM has a plasma half-life of approximately 72.8 minutes . Its early distribution phase half-life is around 4 minutes, and it has an apparent volume of distribution of 0.216 liter/kg . Less than 1% of the parent drug is excreted unchanged in the urine .

Result of Action

The activation of polyamine catabolism by DENSPM can lead to the death of cancer cells . For instance, it has been shown to trigger an epithelial-mesenchymal transition (EMT)-like dedifferentiation in HepaRG cultures, as indicated by the down-regulation of mature hepatocyte markers and upregulation of classical EMT markers .

Action Environment

The action of DENSPM can be influenced by various environmental factors. Furthermore, the metabolic adaptations triggered by DENSPM can lead to dramatic changes in various metabolic and signal transduction pathways .

Analyse Biochimique

Biochemical Properties

N1,N11-Diethylnorspermine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is a potent inducer of spermidine/spermine N1-acetyltransferase, able to increase enzyme activity 200-1000 fold . This interaction leads to the activation of polyamine catabolism .

Cellular Effects

The effects of N1,N11-Diethylnorspermine on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, N1,N11-Diethylnorspermine induces the release of cytochrome c from mitochondria, resulting in the activation of caspase 3 . This process leads to the death of multiple types of cancer cells .

Molecular Mechanism

N1,N11-Diethylnorspermine exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it triggers the release of cytochrome c from mitochondria, which results in the activation of caspase 3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N1,N11-Diethylnorspermine change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of N1,N11-Diethylnorspermine vary with different dosages in animal models . For instance, a single dose of N1,N11-Diethylnorspermine administered to two animals as an intravenous bolus at a dose of 14.3 mg/kg showed significant effects .

Metabolic Pathways

N1,N11-Diethylnorspermine is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . Specifically, it is metabolized by N-deethylation and step-wise removal of aminopropyl equivalents by spermine/spermidine N1-acetyltransferase/polyamine oxidase, a metabolic pathway unique to the polyamines .

Transport and Distribution

N1,N11-Diethylnorspermine is transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of N1,N11-Diethylnorspermine and any effects on its activity or function are still being researched. Current studies suggest that N1,N11-Diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La diéthylnorspermine est synthétisée par un processus en plusieurs étapes impliquant l'alkylation de la norspermine. La voie de synthèse typique comprend :

Alkylation de la Norspermine : La norspermine est mise à réagir avec l'iodure d'éthyle en présence d'une base telle que l'hydrure de sodium pour introduire des groupes éthyles sur les atomes d'azote.

Méthodes de Production Industrielle : La production industrielle de la diéthylnorspermine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Les méthodes industrielles peuvent également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et l'évolutivité .

Analyse Des Réactions Chimiques

Types de Réactions : La diéthylnorspermine subit diverses réactions chimiques, notamment :

Oxydation : La diéthylnorspermine peut être oxydée pour former les oxydes d'amines correspondants.

Réduction : Elle peut être réduite pour former des amines secondaires.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des nucléophiles comme les halogénures ou les amines sont utilisés en conditions basiques.

Principaux Produits :

Oxydation : Oxydes d'amines.

Réduction : Amines secondaires.

Substitution : Diverses amines substituées en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

La diéthylnorspermine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique pour étudier le métabolisme des polyamines.

Biologie : Investigated for its role in modulating polyamine levels in cells.

Médecine : Explorée comme un agent chimiothérapeutique potentiel en raison de sa capacité à épuiser les niveaux de polyamines dans les cellules cancéreuses. .

Industrie : Utilisée dans le développement de matériaux et de revêtements à base de polyamines.

5. Mécanisme d'Action

La diéthylnorspermine exerce ses effets en modulant le métabolisme des polyamines. Elle induit l'enzyme spermidine/spermine N1-acétyltransférase, ce qui conduit à l'acétylation et à la dégradation ultérieure des polyamines. Cela entraîne l'épuisement des niveaux intracellulaires de polyamines, inhibant la croissance cellulaire et induisant l'apoptose dans les cellules cancéreuses . Le composé interfère également avec la biosynthèse des polyamines en régulant à la baisse les enzymes clés telles que l'ornithine décarboxylase et la S-adénosylméthionine décarboxylase .

Composés Similaires :

Norspermine : Le composé parent de la diéthylnorspermine, dépourvu des groupes éthyles.

Spermine : Une polyamine naturelle avec une structure similaire mais une activité biologique différente.

Diéthylspermine : Un autre analogue synthétique avec des groupes éthyles à des positions différentes.

Unicité : La diéthylnorspermine est unique en raison de sa capacité spécifique à induire la spermidine/spermine N1-acétyltransférase et à épuiser les niveaux de polyamines plus efficacement que d'autres analogues. Cela en fait un candidat prometteur pour la thérapie anticancéreuse, car elle peut cibler sélectivement le métabolisme des polyamines dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Norspermine: The parent compound of diethylnorspermine, lacking the ethyl groups.

Spermine: A naturally occurring polyamine with a similar structure but different biological activity.

Diethylspermine: Another synthetic analog with ethyl groups at different positions.

Uniqueness: Diethylnorspermine is unique due to its specific ability to induce spermidine/spermine N1-acetyltransferase and deplete polyamine levels more effectively than other analogs. This makes it a promising candidate for cancer therapy, as it can selectively target polyamine metabolism in cancer cells .

Propriétés

IUPAC Name |

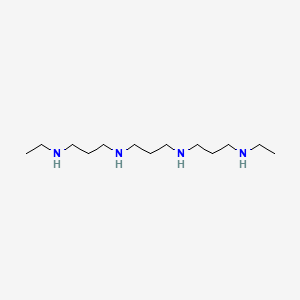

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJJGDUYVQCBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCNCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923952 | |

| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121749-39-1 | |

| Record name | N1,N11-Diethylnorspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1),N(11)-Diethylnorspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121749391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N11-Diethylnorspermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLNORSPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLI827Z1ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DENSPM?

A1: DENSPM primarily acts by disrupting polyamine homeostasis within cells. [] It achieves this by downregulating polyamine biosynthesis, primarily by inhibiting ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the key enzymes responsible for polyamine production. [, ] Simultaneously, it significantly upregulates polyamine catabolism, primarily by inducing spermidine/spermine N1-acetyltransferase (SSAT), which facilitates the breakdown and excretion of polyamines. [, ] This dual action leads to a rapid depletion of intracellular polyamine pools, particularly spermidine and spermine. [, ]

Q2: What are the downstream consequences of polyamine depletion induced by DENSPM?

A2: Polyamine depletion by DENSPM triggers a cascade of cellular events, including:

- Inhibition of Cell Cycle Progression: DENSPM primarily affects the S phase of the cell cycle, causing a delay in DNA synthesis. [, ] Prolonged exposure can further impact other cell cycle phases, leading to G1/S and G2/M arrest. [] This arrest is partially attributed to the downregulation of cell cycle regulatory proteins like cyclin A, cyclin B1, and cyclin E1. []

- Induction of Apoptosis: In sensitive cell lines, like SK-MEL-28 human melanoma cells, DENSPM induces rapid apoptosis. [] This apoptotic response is linked to SSAT induction, enhanced polyamine catabolism, and subsequent oxidative stress mediated by H2O2 generation. [, ]

- Activation of Signaling Pathways: DENSPM treatment affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway. It has been shown to downregulate mTOR protein levels and alter its cellular localization, leading to the inhibition of mTOR-mediated protein synthesis. [] This disruption affects downstream targets involved in cell growth, adhesion, and survival.

- Induction of Cellular Stress: The rapid induction of polyamine catabolism by DENSPM leads to the accumulation of cytotoxic byproducts, such as hydrogen peroxide and reactive aldehydes. [] These byproducts contribute to oxidative stress within the cell, further promoting cell death. []

Q3: How does DENSPM's mechanism of action differ from that of other polyamine inhibitors like DFMO?

A3: While both DENSPM and DFMO ultimately lead to polyamine depletion, their mechanisms differ:

- DENSPM: Targets both polyamine biosynthesis (inhibiting ODC and AdoMetDC) and catabolism (inducing SSAT). This dual action leads to a more rapid and pronounced depletion of polyamine pools, particularly spermine. []

- DFMO: Acts solely by inhibiting ODC, the rate-limiting enzyme in polyamine biosynthesis. This leads to a slower and less pronounced depletion of polyamines, primarily affecting putrescine levels initially. []

Q4: Does the cellular response to DENSPM vary across different cell types?

A4: Yes, cellular responses to DENSPM demonstrate significant heterogeneity. This variability is influenced by factors such as:

- SSAT Inducibility: Cells with a higher capacity for SSAT induction, like SK-MEL-28 melanoma cells, tend to be more sensitive to DENSPM and undergo rapid apoptosis. []

- Polyamine Homeostasis: Cells with pre-existing disturbances in polyamine homeostasis, such as multidrug-resistant (MDR) melanoma cells with elevated putrescine pools, show increased sensitivity to DENSPM. []

- Genetic Background: The presence or absence of specific genes, such as p53, BRCA1, and RB1, can influence cellular sensitivity to DENSPM. [] Additionally, the activation of signaling pathways like MAPK can influence whether cells undergo G1 arrest or apoptosis in response to DENSPM. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)

![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1677547.png)